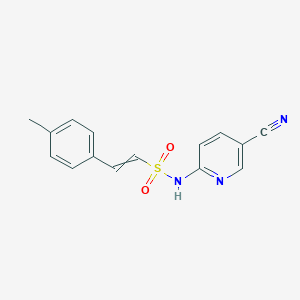
N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : C14H14N2O2S
- IUPAC Name : this compound
The synthesis of this compound typically involves the reaction of 5-cyanopyridine with 4-methylphenyl ethene sulfonamide under specific conditions to yield the desired product. The sulfonamide group is known for enhancing the solubility and bioactivity of compounds.
Anticancer Properties
Recent studies have explored the anticancer potential of various sulfonamide derivatives, including this compound. For instance, related compounds have shown significant cytotoxic effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 42 ± 2 |
| This compound | MDA-MB-231 | 68 ± 2 |
| Chlorambucil (Reference) | MCF-7 | 58 ± 2 |
| Chlorambucil (Reference) | MDA-MB-231 | 88 ± 2 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The observed values suggest that this compound exhibits promising anticancer activity, comparable to established chemotherapeutic agents.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of sulfonamides, several derivatives were tested for their ability to inhibit DNA synthesis in cancer cells. The results indicated that compounds similar to this compound significantly reduced DNA incorporation in MCF-7 cells, showcasing their potential as effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial activity of sulfonamides against common pathogens. Compounds exhibiting structural similarities to this compound were found to inhibit bacterial growth effectively, suggesting a potential application in treating bacterial infections .
Propiedades
IUPAC Name |
N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-12-2-4-13(5-3-12)8-9-21(19,20)18-15-7-6-14(10-16)11-17-15/h2-9,11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDUHRNYTDALBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














